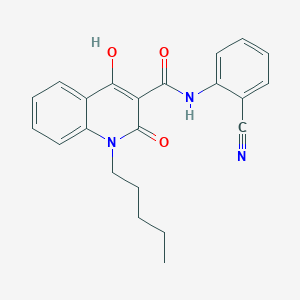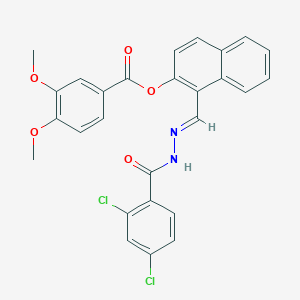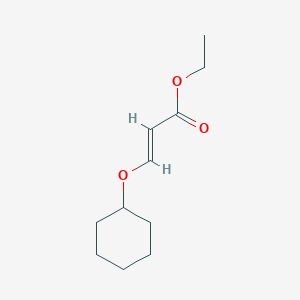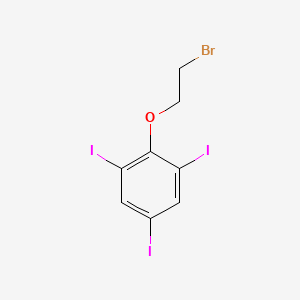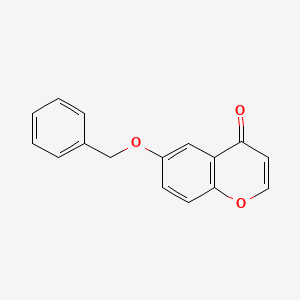![molecular formula C18H20N2O4 B11999527 N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11999527.png)
N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE typically involves the following steps:
Formation of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID: This can be achieved by reacting 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Condensation with Hydrazine Derivative: The resulting 2-(2,4-dimethylphenoxy)-acetic acid is then reacted with a hydrazine derivative, such as 1-(2,5-dihydroxyphenyl)-ethanone, under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
化学反応の分析
Types of Reactions
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Gene Expression Modulation: The compound may influence the expression of certain genes, affecting cellular functions.
類似化合物との比較
Similar Compounds
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID: A precursor in the synthesis of the target compound.
1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE: Another precursor in the synthesis.
Phenoxyacetic Acid Derivatives: A class of compounds with similar structures and properties.
Uniqueness
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual phenoxy and hydrazide functionalities make it a versatile compound for various applications.
特性
分子式 |
C18H20N2O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O4/c1-11-4-7-17(12(2)8-11)24-10-18(23)20-19-13(3)15-9-14(21)5-6-16(15)22/h4-9,21-22H,10H2,1-3H3,(H,20,23)/b19-13+ |
InChIキー |
DZYFNWSIQBFEIG-CPNJWEJPSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=C(C=CC(=C2)O)O)C |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=C(C=CC(=C2)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(4-tert-butylphenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11999463.png)
![9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999467.png)
![Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11999475.png)
